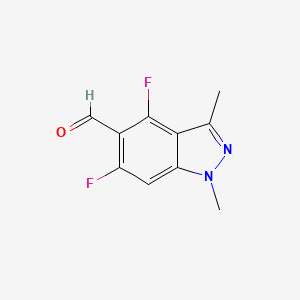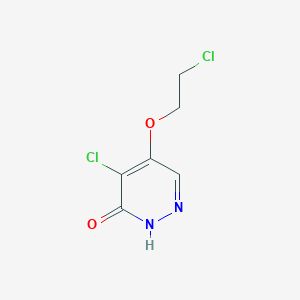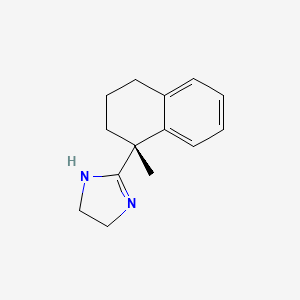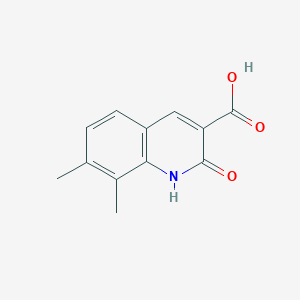
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of transition metal catalysts and solvent-free conditions can be optimized for large-scale production to ensure high yields and minimal byproducts.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
- Oxidation of the formyl group yields 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid.
- Reduction of the formyl group yields 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-methanol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparación Con Compuestos Similares
- 1H-Indazole-5-carbaldehyde
- 4,6-Dichloro-1,3-dimethyl-1H-indazole-5-carbaldehyde
- 4,6-Difluoro-1,3-dimethyl-1H-indazole-3-carbaldehyde
Comparison: 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is unique due to the presence of fluorine atoms at the 4 and 6 positions, which can significantly influence its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its target sites .
Propiedades
Fórmula molecular |
C10H8F2N2O |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
4,6-difluoro-1,3-dimethylindazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8F2N2O/c1-5-9-8(14(2)13-5)3-7(11)6(4-15)10(9)12/h3-4H,1-2H3 |
Clave InChI |
HZCSWGVDNCZCAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=CC(=C(C(=C12)F)C=O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)





